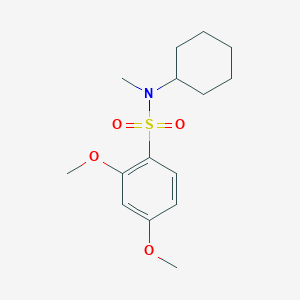
4-ethoxy-3-methyl-N-(4-methylbenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-methyl-N-(4-methylbenzyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant importance in recent years due to its potential use in scientific research.
Mechanism Of Action
The mechanism of action of 4-ethoxy-3-methyl-N-(4-methylbenzyl)benzenesulfonamide involves the binding of the compound to the active site of CA IX. This binding inhibits the enzymatic activity of CA IX, which leads to a decrease in the extracellular pH of cancer cells. This decrease in pH has been shown to reduce tumor growth and increase the sensitivity of cancer cells to chemotherapy.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-ethoxy-3-methyl-N-(4-methylbenzyl)benzenesulfonamide have been extensively studied in preclinical models. The compound has been shown to reduce tumor growth and increase the efficacy of chemotherapy in various types of cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, 4-ethoxy-3-methyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to have minimal toxicity in normal cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-ethoxy-3-methyl-N-(4-methylbenzyl)benzenesulfonamide is its potential as a selective inhibitor of CA IX. This selectivity allows for the targeting of cancer cells without affecting normal cells. Additionally, the compound has minimal toxicity in normal cells, which makes it a promising candidate for chemotherapy. However, one of the limitations of 4-ethoxy-3-methyl-N-(4-methylbenzyl)benzenesulfonamide is its low solubility in water, which can affect its efficacy in vivo.
Future Directions
For the use of the compound include the development of more efficient synthesis methods, optimization for in vivo use, and further studies for its potential as a therapeutic agent and diagnostic tool.
Synthesis Methods
The synthesis of 4-ethoxy-3-methyl-N-(4-methylbenzyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methyl-4-nitrophenol in the presence of a base. The resulting product is then reduced using sodium borohydride to obtain 4-ethoxy-3-methyl-N-(4-methylbenzyl)benzenesulfonamide. The synthesis method has been optimized to obtain high yields of the product.
Scientific Research Applications
4-ethoxy-3-methyl-N-(4-methylbenzyl)benzenesulfonamide has been extensively used in scientific research due to its potential as a selective inhibitor of carbonic anhydrase IX (CA IX). CA IX is an enzyme that is overexpressed in various types of cancer cells and is associated with tumor growth and metastasis. The inhibition of CA IX by 4-ethoxy-3-methyl-N-(4-methylbenzyl)benzenesulfonamide has been shown to reduce tumor growth and increase the efficacy of chemotherapy in preclinical studies.
properties
Product Name |
4-ethoxy-3-methyl-N-(4-methylbenzyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C17H21NO3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-ethoxy-3-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-4-21-17-10-9-16(11-14(17)3)22(19,20)18-12-15-7-5-13(2)6-8-15/h5-11,18H,4,12H2,1-3H3 |
InChI Key |
HTWWJGOXOUADDM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)




![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)
